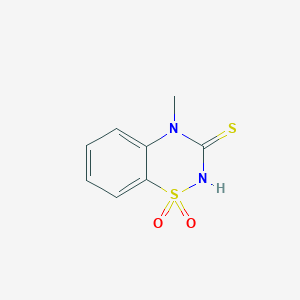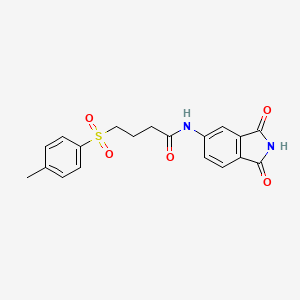![molecular formula C16H18N2O4S2 B6492695 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 941884-37-3](/img/structure/B6492695.png)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide (NEMTPA) is a synthetic compound that has been studied for its potential applications in various scientific fields. NEMTPA has a unique structure that enables it to interact with various biological molecules, making it a promising tool for research.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and cell biology. In biochemistry, this compound has been used as a tool to study protein-protein interactions, and in pharmacology, it has been studied for its potential to inhibit certain enzymes. In cell biology, this compound has been used to study the effects of various compounds on cell proliferation, differentiation, and apoptosis.
作用機序
Target of Action
The compound, also known as F2829-0599, is a small-molecule α-synuclein aggregation inhibitor . The primary target of this compound is the α-synuclein protein, which plays a crucial role in the pathogenesis of several neurodegenerative disorders, including Parkinson’s disease, dementia with Lewy bodies, and multiple-system atrophy .
Mode of Action
F2829-0599 interacts with the C-terminal domain of α-synuclein and prevents it from binding to membranes and oligomerizing there . This interaction increases the flexibility of the α-synuclein protein, impairs its embedding into the membrane, interferes with fibril growth and toxic pore formation, and promotes the release of synuclein monomers in their soluble, random coil form .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving the aggregation of α-synuclein. By inhibiting the aggregation of α-synuclein, F2829-0599 can potentially prevent the formation of Lewy bodies, which are characteristic of several neurodegenerative disorders .
Result of Action
The inhibition of α-synuclein aggregation by F2829-0599 can lead to a reduction in α-synuclein pathology. In preclinical studies, this compound has been shown to normalize neural and inflammatory markers and ameliorate motor deficits . It also reduced cortical synaptic α-synuclein within one hour of dosing in mice .
Action Environment
The efficacy and stability of F2829-0599, like many other drugs, can be influenced by various environmental factors. It’s important to note that the compound has been optimized for brain entry , suggesting that it has been designed to remain stable and effective in the complex environment of the brain.
実験室実験の利点と制限
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its unique structure enables it to interact with various biological molecules. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before it can be used. Additionally, this compound can be toxic in high concentrations, so it must be used with caution.
将来の方向性
The potential applications of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide are still being explored. One potential future direction is to explore the effects of this compound on other biological molecules, such as enzymes and receptors. Additionally, more research is needed to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of certain cancer cell lines. Finally, further research is needed to explore the potential toxic effects of this compound, as well as its potential interactions with other drugs.
合成法
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide can be synthesized by reacting 5-acetyl-4-methyl-1,3-thiazole-2-carboxylic acid with 4-(ethanesulfonyl)phenylacetic acid. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, and can be completed in a few hours. The resulting product is a white solid that can be purified by recrystallization.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-24(21,22)13-7-5-12(6-8-13)9-14(20)18-16-17-10(2)15(23-16)11(3)19/h5-8H,4,9H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQFMBBYVUYMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)
![N-{4-[3-(benzenesulfonyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B6492648.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)
![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492701.png)
![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)
![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)